![molecular formula C12H14O4 B1248730 Propyl 3-(3,4-Dihydroxyphenyl)Acrylate](/img/structure/B1248730.png)
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate
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Overview
Description
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate is a natural product found in Caesalpinia volkensii with data available.
Scientific Research Applications
Flame Retardant Synthesis
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate has been studied in the context of synthesizing flame retardants. Yan (1999) explored the synthesis and characterization of a flame retardant for polyester, which involved reacting phenylphosphonous dichloride with acrylic acid and methanol, indicating a potential use of Propyl 3-(3,4-Dihydroxyphenyl)Acrylate in developing flame-retardant materials (Yan, 1999).
Synthesis Procedures
Fang and Ji (2006) detailed the synthesis process of (E)-3-(3,4-Dihydroxyphenyl)acrylic acid from 3,4-dimethoxybenzaldehyde, demonstrating the compound's role in chemical synthesis and potential applications in various scientific domains (Fang & Ji, 2006).
Polymer Modification
Aly and El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, suggesting the potential for Propyl 3-(3,4-Dihydroxyphenyl)Acrylate in modifying polymer properties for specific applications, including medical use (Aly & El-Mohdy, 2015).
Antioxidant Activity
Kushnir et al. (2015) explored the synthesis of compounds involving Propyl 3-(3,4-Dihydroxyphenyl)Acrylate, demonstrating inhibitory activity in mitochondrial superoxide generation. This suggests potential antioxidant applications in medical and biochemical research (Kushnir et al., 2015).
Corrosion Inhibition
Abu-Rayyan et al. (2022) studied acrylamide derivatives' impact on corrosion inhibition, showing that Propyl 3-(3,4-Dihydroxyphenyl)Acrylate-based compounds could be effective in preventing copper corrosion, indicating its usefulness in materials science and engineering (Abu-Rayyan et al., 2022).
properties
Product Name |
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
propyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-7-16-12(15)6-4-9-3-5-10(13)11(14)8-9/h3-6,8,13-14H,2,7H2,1H3/b6-4+ |
InChI Key |
BPJXSLLUNRTWHM-GQCTYLIASA-N |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
synonyms |
propyl caffeate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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